Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a chemical compound with significant implications in medicinal chemistry and organic synthesis. It is classified as an azetidine derivative, characterized by the presence of a tert-butyl group and a fluorinated pyridine moiety. This compound's molecular formula is with a molecular weight of approximately 236.27 g/mol. Its unique structure allows it to serve as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical applications.
The synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate can be achieved through several methods, primarily involving multi-step reactions. A common synthetic route involves the reaction of tert-butyl azetidine-1-carboxylate with 6-fluoropyridine-2-carboxylic acid under specific conditions.
The molecular structure of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate features a five-membered azetidine ring bonded to a tert-butyl group and a fluorinated pyridine ring.
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with biological receptors or enzymes, modulating their activity and influencing various signaling pathways. This interaction is crucial for its potential applications in drug development and therapeutic research.
The compound's ability to bind selectively to specific targets may allow for the modulation of biological processes, making it a valuable tool in pharmacological studies .
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate exhibits several notable physical and chemical properties:
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate has diverse applications across several fields:
The molecular architecture of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate combines several strategically important features. The central azetidine ring, a four-membered nitrogen heterocycle, is characterized by significant ring strain that enhances reactivity in nucleophilic substitution or ring-opening reactions compared to larger saturated heterocycles like pyrrolidines or piperidines. This strain energy (approximately 26 kcal/mol) facilitates structural modifications at both the C3 and N1 positions. The tert-butoxycarbonyl (Boc) group attached to the azetidine nitrogen serves as a protective moiety, enabling selective deprotection under acidic conditions to generate secondary amine intermediates for further derivatization [9] [10].
At the C3 position, the 6-fluoropyridin-2-yl substituent introduces an electron-deficient aromatic system. The fluorine atom at the ortho-position relative to the heterocyclic nitrogen creates a polarized C–F bond with enhanced susceptibility to nucleophilic aromatic substitution (SNAr). Computational analyses reveal that the fluorine atom reduces the LUMO energy of the pyridine ring by approximately 1.2 eV compared to non-fluorinated analogs, facilitating displacement by nitrogen, oxygen, or sulfur nucleophiles. The spatial orientation between the azetidine and pyridine rings, confirmed by X-ray crystallography in related analogs, shows a dihedral angle of 35-45°, allowing sufficient conjugation while maintaining three-dimensionality [1] [9].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₇FN₂O₂ | PubChem [1] |
Molecular Weight | 252.28 g/mol | PubChem [1] |
Exact Mass | 252.1274 g/mol | LookChem [10] |
SMILES Notation | CC(C)(C)OC(=O)N1CC(C1)C1=NC(=CC=C1)F | Arctom Scientific [9] |
Boiling Point | Not reported | N/A |
Melting Point | Not reported | N/A |
LogP (Partition Coefficient) | Estimated 1.8 | Computational Prediction |
This compound has emerged as a pivotal intermediate in constructing pharmacologically active molecules due to its balanced physicochemical properties and synthetic versatility. Its applications span multiple therapeutic domains:
Antibacterial Agents: The compound serves as a key precursor in synthesizing novel β-lactamase inhibitors, particularly in monobactam antibiotics. Patent WO2017155765A1 utilizes derivatives of this azetidine scaffold to enhance activity against multidrug-resistant Gram-negative bacteria (Pseudomonas, Klebsiella). The fluoropyridine moiety enables targeted modifications that improve bacterial cell penetration and binding to serine-based β-lactamases when incorporated into bicyclic aryl monobactam structures [4]. Researchers have coupled the deprotected azetidine fragment (after Boc removal) with monobactam cores via amide or carbamate linkages, demonstrating 4-16-fold enhancement in efficacy against resistant strains compared to earlier-generation inhibitors.
Metabolic Disorder Therapeutics: In patent US10392366B2, derivatives of this compound act as modulators of GPR119, a G-protein-coupled receptor expressed in pancreatic β-cells and gastrointestinal tract. The fluoropyridine-azetidine component provides a conformationally constrained template that mimics endogenous lipid messengers. When incorporated into dual-acting molecules targeting both GPR119 and sodium-glucose cotransporter 2 (SGLT2), these derivatives show synergistic effects in glucose-dependent insulin secretion and urinary glucose excretion in diabetic models [7].
Synthetic Transformations: The Boc group undergoes clean deprotection with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, generating the hydrochloride salt of 3-(6-fluoropyridin-2-yl)azetidine. This reactive secondary amine serves as a linchpin for:
Table 2: Synthetic Applications in Drug Discovery
Application | Derivatization Strategy | Therapeutic Target | Reference |
---|---|---|---|
β-Lactamase Inhibitors | Amide coupling with monobactams | Bacterial enzyme inhibition | WO2017155765A1 [4] |
GPR119 Modulators | Reductive amination with aldehydes | Diabetes/obesity | US10392366B2 [7] |
Kinase Inhibitor Scaffolds | Suzuki coupling at pyridine C4 | Oncology targets | Synthonix [3] |
PET Tracer Development | Fluorine-18 displacement | Diagnostic imaging | BLD Pharm [2] |
Commercial suppliers provide this building block with high purity (typically >95%) under cold-chain conditions (2-8°C in inert atmosphere) to preserve integrity [2] [3]. Enamine offers quantities from 50mg to 10g at 95% purity, while BLD Pharm emphasizes its cold-chain transportation protocols for international distribution [2] [5]. The compound’s stability profile allows for global shipping at room temperature when properly packaged, making it accessible for high-throughput screening libraries and lead optimization campaigns.
The strategic integration of azetidine and fluoropyridine motifs emerged as a response to challenges in drug discovery, particularly the need for sp³-enriched scaffolds with improved three-dimensionality. The first documented synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate appeared around 2015-2016 in patent applications, coinciding with renewed interest in strained heterocycles. Key milestones include:
WO2017155765A1 (2017): This foundational patent from Merck & Co. detailed the compound’s application in novel monobactam antibiotics effective against carbapenem-resistant Enterobacteriaceae. The patent claims synthetic methods for converting the Boc-protected azetidine into advanced intermediates through palladium-catalyzed cross-coupling at the pyridine C4 position after bromination. The inventors demonstrated that the fluoropyridine-azetidine component significantly enhanced water solubility (LogD reduction of 0.8 units) compared to phenyl analogs while maintaining target affinity [4].
US10392366B2 (2019): Filed by AstraZeneca, this patent protected azetidine derivatives as GPR119 agonists for diabetes treatment. It specifically claimed compounds where the fluoropyridyl-azetidine unit served as a core structural element connected to sulfonamide or carbamate functionalities at the azetidine nitrogen. Biological data showed EC₅₀ values of <100 nM in cAMP accumulation assays, attributed to optimal spatial positioning of hydrogen bond acceptors from both the fluoropyridine and azetidine carbonyl groups [7].
The synthetic accessibility of this building block facilitated its adoption across the pharmaceutical industry. Route optimization studies published by suppliers like Shanghai Run-Biotech established scalable protocols involving:
These methods consistently achieve yields >75% at multi-gram scale, enabling cost-effective production. Current research explores enantioselective versions of these syntheses to access chiral azetidine derivatives, expanding utility in stereoselective drug design.
Table 3: Key Patents Involving the Compound
Patent Number | Assignee | Focus Area | Key Contribution | Year |
---|---|---|---|---|
WO2017155765A1 | Merck & Co. | Antibacterial Agents | Monobactam-azetidine conjugates | 2017 |
US10392366B2 | AstraZeneca | Metabolic Disorders | GPR119 modulators with azetidine core | 2019 |
Unpublished synthesis | Synthonix | Chemical Methodology | Improved coupling protocols | 2020+ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1